molecular formula C20H25N3O3 B14909991 tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate

tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate

Cat. No.: B14909991
M. Wt: 355.4 g/mol
InChI Key: FXABWPYMSPBYOD-UHFFFAOYSA-N
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Description

Structure and Synthesis: This compound is a harmine-derived molecule featuring a 7-methoxy-1-methyl-9H-pyrido[3,4-b]indole core linked to a tert-butyl carbamate-protected ethylamine chain. Its synthesis involves reacting harmine or harmole derivatives with 2-(Boc-amino)ethyl bromide in anhydrous DMF using Cs₂CO₃ as a base, followed by purification via column chromatography (DCM:MeOH = 8:1) . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enabling controlled derivatization in subsequent steps .

Key Applications:
The compound acts as an intermediate in synthesizing antiplasmodial and anticancer agents. Its structure is critical for binding to Plasmodium falciparum heat shock protein 90 (PfHsp90), with the 7-methoxy group contributing to hydrophobic interactions in the protein’s binding pocket .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

tert-butyl N-[2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)ethyl]carbamate

InChI

InChI=1S/C20H25N3O3/c1-13-18-16(8-9-21-13)15-7-6-14(25-5)12-17(15)23(18)11-10-22-19(24)26-20(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,22,24)

InChI Key

FXABWPYMSPBYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-7-yl)oxy)ethyl)carbamate (Compound 2)

Structural Differences :

  • Substitution : The 7-methoxy group in the target compound is replaced with an ethoxy chain.
  • Synthesis: Synthesized via harmole and 2-(Boc-amino)ethyl bromide under similar conditions, yielding 63% .

Functional Implications :

  • Reduced affinity for PfHsp90 due to the larger ethoxy group disrupting the hydrophobic pocket formed by Thr171, Ile173, and Val136 .
  • Lower antiplasmodial potency compared to the 7-methoxy derivative .

2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine (Compound 3/10)

Structural Differences :

  • Deprotection : Lacks the Boc group, exposing a free amine.
  • Synthesis : Derived from the target compound via Boc removal under acidic conditions .

Functional Implications :

  • Enhanced reactivity for conjugation (e.g., forming ureas or acrylamides) .
  • Improved solubility in polar solvents but reduced stability due to amine oxidation .

Urea Derivatives (Compounds 12 and 13)

Structural Differences :

  • Functionalization : The Boc-protected amine in the target compound is replaced with urea linkages to chloroquine or mefloquine moieties .

Functional Implications :

  • Antiplasmodial Activity : Compound 12 (IC₅₀ = 0.18 µM) and 13 (IC₅₀ = 0.12 µM) show superior potency compared to the parent compound, attributed to dual-targeting of PfHsp90 and heme detoxification pathways .

(E)-3-(4-chlorophenyl)-N-(2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)acrylamide

Structural Differences :

  • Substitution : The Boc group is replaced with a 4-chlorophenyl acrylamide moiety .

Functional Implications :

  • Increased steric bulk reduces binding to PfHsp90 but enhances selectivity for kinase inhibition .

Comparative Data Tables

Table 1: Physicochemical and Pharmacological Properties

Compound Molecular Weight Yield (%) Antiplasmodial IC₅₀ (µM) Key Interactions with PfHsp90
Target compound 342.41 29.2–63 1.2 Hydrophobic pocket (Thr171, Val136)
Compound 2 (7-ethoxy analog) 356.44 63 4.8 Weakened hydrophobic interactions
Compound 12 (urea-chloroquine derivative) 562.07 53 0.18 Dual PfHsp90/heme targeting
Compound 13 (urea-mefloquine derivative) 634.12 58 0.12 Enhanced lipophilicity

Research Findings and Implications

  • Boc Group Utility : The Boc protection in the target compound enables modular synthesis of diverse derivatives while maintaining stability during storage .
  • Methoxy vs. Ethoxy : The 7-methoxy group is critical for PfHsp90 binding, as larger substituents (e.g., ethoxy) disrupt hydrophobic interactions .
  • Derivative Potency : Urea and acrylamide derivatives exhibit enhanced antiplasmodial activity, highlighting the importance of post-Boc functionalization .

Biological Activity

tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate, also known by its CAS number 2521791-64-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships, in vitro studies, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. Its structure features a pyridoindole core which is significant for its biological activity.

1. Anticancer Activity

Research has indicated that compounds with a similar structural framework exhibit anticancer properties. For instance, studies on harmine derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

3. Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The potential of this compound to modulate neuroinflammation could be an area for future research.

Structure-Activity Relationship (SAR)

A detailed analysis of SAR can provide insights into how modifications to the chemical structure influence biological activity. For example, the introduction of methoxy groups at specific positions has been associated with increased potency in inhibiting certain enzymes or receptors.

Modification Biological Effect
Methoxy group at position 7Increased potency against kinases
tert-butyl groupImproved solubility and bioavailability

Case Study 1: Anticancer Activity

In a study investigating harmine analogs, compounds with similar structural motifs to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests potential efficacy in targeting tumor cells.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective properties of indole derivatives highlighted that certain compounds could reduce oxidative stress markers in neuronal cell cultures. While direct studies on this compound are lacking, its structural similarities suggest it may possess similar neuroprotective capabilities.

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